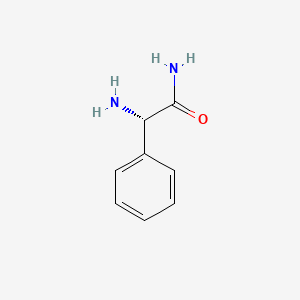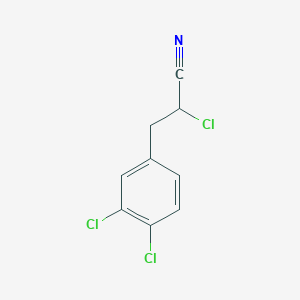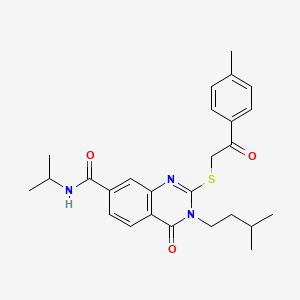
3-isopentyl-N-isopropyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopentyl-N-isopropyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H31N3O3S and its molecular weight is 465.61. The purity is usually 95%.
BenchChem offers high-quality 3-isopentyl-N-isopropyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isopentyl-N-isopropyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into quinazoline derivatives often explores their synthesis and the structural characteristics that can impact their biological activity. Studies have detailed the synthesis of various quinazoline and related heterocyclic compounds, showcasing methodologies that could potentially apply to the synthesis of the specified compound. For instance, synthesis techniques involving ethylenedithio-tetrathiafulvalene (EDT-TTF) derivatives indicate the potential for creating complex quinazoline derivatives through strategic chemical reactions (Réthoré, Fourmigué, & Avarvari, 2005). These methodologies might be relevant for synthesizing and studying the compound of interest, given the importance of structural features in determining the compound's properties and potential applications.
Potential Biological Activities
The exploration of quinazoline derivatives' biological activities has been a significant area of research. Compounds with a quinazoline backbone have been evaluated for various biological activities, including antimicrobial properties. For instance, new quinazolines have been synthesized and assessed for their potential as antimicrobial agents, revealing insights into how structural variations can influence biological activity (Desai, Shihora, & Moradia, 2007). Similarly, research on the synthesis and characterization of quinazolinone and thiazolidinone derivatives has provided evidence of their potential antimicrobial efficacy (Desai, Dodiya, & Shihora, 2011). These studies highlight the promise of quinazoline derivatives in contributing to the development of new antimicrobial agents.
Propiedades
IUPAC Name |
3-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-16(2)12-13-29-25(32)21-11-10-20(24(31)27-17(3)4)14-22(21)28-26(29)33-15-23(30)19-8-6-18(5)7-9-19/h6-11,14,16-17H,12-13,15H2,1-5H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIYUBRXVLBNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2760833.png)
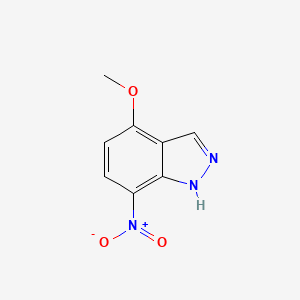

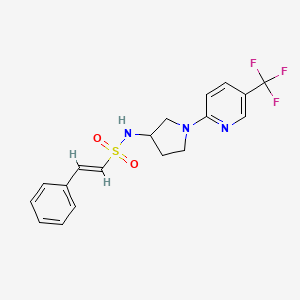
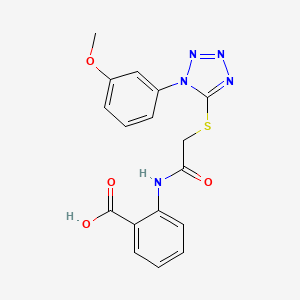
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)
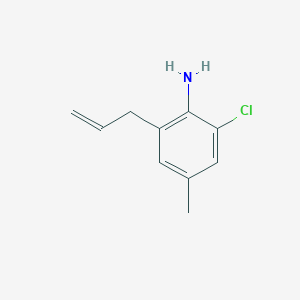
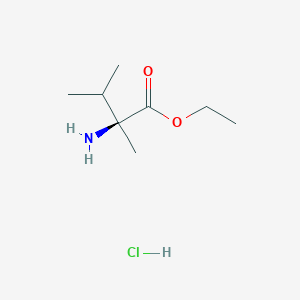
![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2760848.png)
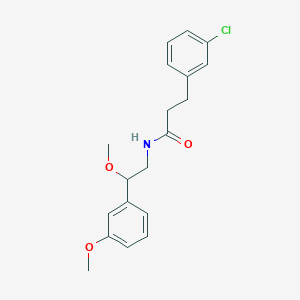
![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)
